N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
CAS No.:
Cat. No.: VC15704111
Molecular Formula: C18H11N3O5
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11N3O5 |
|---|---|
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C18H11N3O5/c22-17(15-9-10-16(25-15)21(23)24)19-12-7-5-11(6-8-12)18-20-13-3-1-2-4-14(13)26-18/h1-10H,(H,19,22) |
| Standard InChI Key | BHKGWNDNKDTJKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Introduction
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound that combines a nitrofuran moiety with a benzoxazole ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the broader categories of nitro compounds and carboxamides, which are significant in pharmaceutical chemistry for their biological effects.
Synthesis
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and catalysts, to achieve high purity and yield of the final product.
Biological Activities and Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide exhibits potential biological activities, making it a candidate for therapeutic applications. Derivatives of benzoxazole are known for their antibacterial and anticancer properties, suggesting similar potential for this compound.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Therapeutic Agents |
| Antimicrobial Research | Antibacterial Agents |
| Oncology | Anticancer Agents |
Research Findings
Research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is focused on understanding its interaction with biological targets. Molecular modeling and docking studies can provide insights into how this compound interacts with specific enzymes or receptors, which is crucial for developing therapeutic agents.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide, including those with thiophene or oxadiazole rings. These compounds often exhibit similar antimicrobial properties but may have different reactivity patterns due to their unique structural features.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-nitrobenzothiophene-2-carboxamide | C22H13N3O4S | Thiophene Ring, Antimicrobial Properties |
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3Z)-5-nitro-2-oxo] | C16H12N4O3S | Sulfanyl Group, Different Reactivity |
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